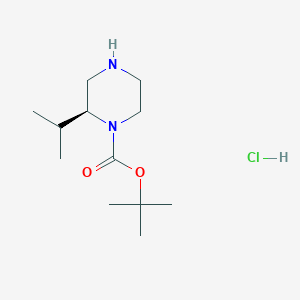

(S)-1-Boc-2-isopropyl-piperazine hcl

Description

Significance of Piperazine (B1678402) Derivatives as Privileged Structures in Contemporary Organic Chemistry

Piperazine derivatives are recognized as "privileged structures" in medicinal chemistry. nbinno.com This designation stems from their frequent appearance in a wide array of biologically active compounds, including approved drugs. nih.gov The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, offers a versatile scaffold that can be readily functionalized. mdpi.com Its presence in a molecule can favorably influence physicochemical properties such as solubility and bioavailability, which are critical for drug efficacy. mdpi.com The two nitrogen atoms provide sites for hydrogen bonding and can be substituted to modulate a compound's pharmacological profile. mdpi.com This adaptability has led to the incorporation of piperazine moieties in drugs targeting a broad spectrum of diseases, including cancer, infectious diseases, and central nervous system disorders. nbinno.commdpi.com

Critical Role of Stereochemistry in the Design and Synthesis of Piperazine-Based Compounds

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a paramount role in the biological activity of piperazine-based compounds. The introduction of a chiral center into the piperazine ring can lead to enantiomers with significantly different pharmacological and toxicological profiles. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even harmful.

The synthesis of enantiomerically pure piperazine derivatives is, therefore, a key focus in organic synthesis. Various strategies have been developed to achieve this, including the use of chiral starting materials, chiral auxiliaries, and asymmetric catalysis. The ability to selectively synthesize a single enantiomer is crucial for the development of safer and more effective drugs.

Overview of (S)-1-Boc-2-isopropyl-piperazine Hydrochloride as a Stereodefined Synthetic Intermediate

(S)-1-Boc-2-isopropyl-piperazine hydrochloride is a chiral building block that provides a pre-defined stereocenter, simplifying the synthesis of enantiomerically pure target molecules. The " (S)" designation indicates the specific stereochemical configuration at the carbon atom bearing the isopropyl group. The tert-butoxycarbonyl (Boc) group on one of the nitrogen atoms serves as a protecting group, allowing for selective reactions at the other nitrogen. The hydrochloride salt form enhances the compound's stability and handling properties.

This intermediate is particularly valuable in the synthesis of complex pharmaceuticals where precise control of stereochemistry is essential for biological activity. Its unique structure, combining a chiral center with a versatile piperazine scaffold, makes it a sought-after component in the toolbox of medicinal chemists.

Physicochemical Properties of (S)-1-Boc-2-isopropyl-piperazine

The following table summarizes key physicochemical properties of the parent compound, (S)-1-Boc-2-isopropyl-piperazine.

| Property | Value | Source |

| Molecular Formula | C12H24N2O2 | nih.gov |

| Molecular Weight | 228.33 g/mol | nih.gov |

| Appearance | Liquid | Sigma-Aldrich |

| CAS Number | 674792-05-3 | nih.gov |

Spectroscopic Data

| Spectroscopy Type | Data Interpretation |

| ¹H NMR | The proton NMR spectrum would show characteristic signals for the isopropyl group (a doublet and a multiplet), the protons on the piperazine ring, and the nine equivalent protons of the Boc group (a singlet). |

| ¹³C NMR | The carbon NMR spectrum would display distinct signals for each of the unique carbon atoms in the molecule, including those of the isopropyl group, the piperazine ring, and the Boc protecting group. |

| Mass Spectrometry | The mass spectrum would exhibit a molecular ion peak corresponding to the mass of the molecule, along with characteristic fragmentation patterns. |

Application in Synthesis: A Case Study

(S)-1-Boc-2-isopropyl-piperazine is a key intermediate in the synthesis of various biologically active molecules. Its utility is exemplified in the preparation of complex pharmaceutical compounds where the specific stereochemistry imparted by this building block is crucial for the final product's efficacy. The Boc-protected nitrogen allows for controlled, stepwise reactions, while the free secondary amine provides a reactive site for further functionalization. The subsequent removal of the Boc group under acidic conditions reveals the second nitrogen atom for additional synthetic transformations.

Structure

3D Structure of Parent

Properties

IUPAC Name |

tert-butyl (2S)-2-propan-2-ylpiperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2.ClH/c1-9(2)10-8-13-6-7-14(10)11(15)16-12(3,4)5;/h9-10,13H,6-8H2,1-5H3;1H/t10-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILEMLVIGGJLCHC-HNCPQSOCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CNCCN1C(=O)OC(C)(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CNCCN1C(=O)OC(C)(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Advanced Transformations of S 1 Boc 2 Isopropyl Piperazine and Its Derivatives

Selective Deprotection Chemistry of the Boc Group under Acidic Conditions

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions. scispace.com The deprotection of (S)-1-Boc-2-isopropylpiperazine is typically achieved with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). nih.govfishersci.co.uk

The mechanism of acidic deprotection involves the protonation of the carbonyl oxygen of the Boc group, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. total-synthesis.commasterorganicchemistry.com This intermediate subsequently undergoes rapid decarboxylation to release carbon dioxide and yield the free secondary amine, (S)-2-isopropylpiperazine, as a salt. total-synthesis.commasterorganicchemistry.com The choice of acid and solvent can be tailored to the sensitivity of other functional groups present in the molecule. reddit.com For instance, HCl in an organic solvent like dioxane or methanol is commonly employed.

Table 1: Common Reagents for Boc Deprotection

| Reagent | Solvent | Typical Conditions |

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0 °C to room temperature |

| Hydrochloric acid (HCl) | Dioxane, Methanol, or Ethyl Acetate | Room temperature |

| Sulfuric acid (H₂SO₄) | Various | Varies |

| Phosphoric acid (H₃PO₄) | Various | Varies |

This selective deprotection is a critical step in sequential synthetic strategies, allowing for the unmasking of the N1 nitrogen for subsequent functionalization after modifications have been made at the N4 position or elsewhere on the molecular scaffold.

Nucleophilic Substitution Reactions of the Boc-Protected Piperazine (B1678402) Moiety

With the N1 position protected by the Boc group, the secondary amine at the N4 position of (S)-1-Boc-2-isopropylpiperazine is available for nucleophilic substitution reactions. This allows for the introduction of a wide variety of substituents at this position. A common and important transformation is N-alkylation. researchgate.net

N-alkylation is typically achieved by reacting the Boc-protected piperazine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base such as potassium carbonate or diisopropylethylamine (DIPEA). researchgate.net The base serves to neutralize the hydrohalic acid formed during the reaction. Reductive amination is another powerful method for N-alkylation, where the piperazine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. nih.gov

These reactions are fundamental for building molecular complexity and are widely used in the synthesis of pharmaceutical compounds where a specific N-substituent is required for biological activity. The choice of alkylating agent and reaction conditions allows for precise control over the final structure.

Table 2: Examples of Nucleophilic Substitution Reactions

| Reaction Type | Electrophile | Reagents | Product |

| N-Alkylation | Alkyl Halide | K₂CO₃, Acetonitrile | N-Alkyl-(S)-1-Boc-2-isopropylpiperazine |

| Reductive Amination | Aldehyde/Ketone | NaBH(OAc)₃, DCM | N-Alkyl-(S)-1-Boc-2-isopropylpiperazine |

| N-Arylation | Aryl Halide | Pd or Cu catalyst, Base | N-Aryl-(S)-1-Boc-2-isopropylpiperazine |

| Acylation | Acyl Chloride | Triethylamine, DCM | N-Acyl-(S)-1-Boc-2-isopropylpiperazine |

Chemo- and Regioselective Coupling Reactions for Scaffold Elaboration

Following the nucleophilic substitution at the N4 position, the deprotected (S)-2-isopropylpiperazine derivative can undergo further elaboration through chemo- and regioselective coupling reactions. These reactions are pivotal for the construction of complex molecules, particularly in drug discovery.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are frequently employed to form C-N bonds, allowing for the arylation of the piperazine nitrogen. mdpi.com This reaction typically involves the coupling of an aryl halide or triflate with the deprotected piperazine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Copper-catalyzed Ullmann-type coupling reactions provide an alternative and often complementary method for N-arylation. researchgate.netrsc.org These reactions are particularly useful for the coupling of electron-deficient aryl halides. The choice between palladium and copper catalysis often depends on the specific substrates and the desired outcome. These coupling strategies offer a powerful means to introduce diverse aromatic and heteroaromatic moieties onto the piperazine scaffold, significantly expanding the accessible chemical space.

Table 3: Common Coupling Reactions for Piperazine Elaboration

| Coupling Reaction | Metal Catalyst | Typical Substrates | Ligand | Base |

| Buchwald-Hartwig Amination | Palladium | Aryl halides, Aryl triflates | Phosphine-based (e.g., XPhos, RuPhos) | Sodium tert-butoxide, Cesium carbonate |

| Ullmann Condensation | Copper | Aryl halides | Diamine or Phenanthroline-based | Potassium carbonate, Cesium carbonate |

Stereocontrolled Reduction Reactions of Piperazinone Intermediates

Chiral piperazines can be synthesized with high stereocontrol through the reduction of piperazinone intermediates. These piperazinones can be derived from amino acids, providing a route to enantiomerically pure products. The stereochemistry of the final piperazine is dictated by the stereochemistry of the starting amino acid and the conditions of the reduction.

Asymmetric hydrogenation is a powerful technique for the stereocontrolled reduction of the endocyclic imine or enamine functionality within a dihydropyrazinone precursor. dicp.ac.cn This is often achieved using a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand. The choice of catalyst and reaction conditions is crucial for achieving high diastereoselectivity and enantioselectivity.

Alternatively, reduction can be performed using hydride reagents such as lithium aluminum hydride (LiAlH₄). dicp.ac.cn In this case, the stereochemical outcome is often controlled by the existing stereocenter at the 2-position (the isopropyl group), which directs the hydride attack from the less sterically hindered face of the carbonyl or imine group.

Diastereoselective Elaboration of Substituted Piperazinone Rings via Metalation and Electrophilic Quenching

Further functionalization of the piperazinone ring can be achieved with high diastereoselectivity through metalation followed by quenching with an electrophile. This strategy allows for the introduction of substituents at the carbon alpha to the nitrogen and carbonyl group.

The process typically involves the deprotonation of the α-carbon using a strong base, such as lithium diisopropylamide (LDA) or sec-butyllithium (B1581126), to form a lithiated intermediate. beilstein-journals.orgwhiterose.ac.uk This lithiated species can then react with a variety of electrophiles, including alkyl halides, aldehydes, ketones, and carbon dioxide, to introduce a new substituent. beilstein-journals.org

The stereochemical outcome of this electrophilic quenching is often controlled by the existing stereocenter(s) on the piperazinone ring. The bulky isopropyl group at the 2-position can effectively direct the approach of the electrophile, leading to the formation of one diastereomer in preference to the other. This method provides a powerful tool for the synthesis of highly substituted and stereochemically complex piperazine derivatives. nih.gov

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

Strategic Intermediate in the Synthesis of Complex Organic Molecules

The structural attributes of (S)-1-Boc-2-isopropyl-piperazine position it as a strategic intermediate in the synthesis of complex organic molecules. Its piperazine (B1678402) core is a common motif in many biologically active compounds. The Boc-protecting group can be readily removed under acidic conditions, revealing a secondary amine that can participate in a variety of coupling reactions, such as amidation, alkylation, and reductive amination. This reactivity makes it a key component in convergent synthetic strategies, where different fragments of a target molecule are synthesized separately and then joined together. The use of such building blocks is instrumental in the preparation of biologically active compounds and as chemical scaffolds for the construction of combinatorial libraries. researchgate.net

Precursor for Stereochemically Defined Pharmaceutical Intermediates

The application of (S)-1-Boc-2-isopropyl-piperazine and its derivatives as precursors for stereochemically defined pharmaceutical intermediates is a testament to their importance in drug discovery and development.

Synthesis of Imatinib Analogues and Related Kinase Inhibitors

Imatinib, a highly successful tyrosine kinase inhibitor, features a piperazine moiety that is crucial for its pharmacokinetic properties. nih.gov In the synthesis of Imatinib and its analogues, various substituted piperazines are employed. nih.govnih.govresearchgate.netresearchgate.netgoogle.com While the parent drug contains an N-methylpiperazine, the development of analogues often involves the introduction of different substituents on the piperazine ring to modulate activity, selectivity, and other pharmacological parameters. The use of chiral, carbon-substituted piperazines like the (S)-2-isopropyl derivative allows for the exploration of three-dimensional chemical space around this critical part of the molecule, potentially leading to the discovery of new kinase inhibitors with improved properties. rsc.org

Preparation of HIV Protease Inhibitor Intermediates (e.g., Indinavir)

The synthesis of the HIV protease inhibitor Indinavir provides a clear example of the utility of chiral piperazine intermediates. arkat-usa.org The original synthesis of Indinavir by Merck utilized a convergent approach where one of the key fragments was a derivative of (S)-2-piperazinecarboxylic acid. nih.gov This highlights the importance of having a stereochemically defined piperazine core for the successful construction of the final drug molecule. nih.govchimia.ch The asymmetric synthesis of intermediates for Indinavir has been a subject of significant research, with methods being developed for the direct diastereoselective α-C–H lithiation of N-Boc piperazines to create enantiopure piperazines. mdpi.com (S)-1-Boc-2-isopropyl-piperazine represents a valuable synthon that can be elaborated into the specific piperazine fragment required for the synthesis of Indinavir and other related HIV protease inhibitors. arkat-usa.org

Development of Antipsychotic and Antibacterial Drug Scaffolds

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in a wide array of drugs, including those with antipsychotic and antibacterial activity. nih.govnih.govnih.govresearchgate.net Many antipsychotic drugs, for instance, feature a piperazine moiety that interacts with dopamine (B1211576) and serotonin (B10506) receptors. nih.gov Similarly, numerous antibacterial agents incorporate a piperazine unit to enhance their efficacy and pharmacokinetic profiles. nih.gov The introduction of a chiral substituent, such as the isopropyl group in (S)-1-Boc-2-isopropyl-piperazine, allows for the development of new drug candidates with potentially improved potency and selectivity for their biological targets. This chiral building block provides a starting point for the synthesis of novel, stereochemically defined piperazine-containing compounds for screening as potential antipsychotic and antibacterial agents.

Facilitation of Chemical Space Exploration, particularly Carbon-Substituted Piperazines

There is a growing recognition that the chemical space of piperazine-containing molecules is underexplored, particularly with respect to substitutions on the carbon atoms of the ring. rsc.orgmdpi.com While N-substituted piperazines are common in marketed drugs, C-substituted piperazines offer a greater degree of three-dimensional diversity, which can be crucial for optimizing interactions with biological targets. rsc.org (S)-1-Boc-2-isopropyl-piperazine is a prime example of a building block that facilitates the exploration of this valuable chemical space. rsc.org By providing a readily available, enantiomerically pure C-substituted piperazine, it enables medicinal chemists to systematically investigate the impact of stereochemistry and substitution at this position on the biological activity of a wide range of compound classes. mdpi.com The development of synthetic methodologies to access such carbon-functionalized piperazines is an active area of research, with the goal of expanding the structural diversity of this important pharmacophore. mdpi.com

Contributions to Combinatorial Chemistry and Fragment-Based Drug Discovery Libraries

The chiral scaffold of (S)-1-Boc-2-isopropyl-piperazine HCl serves as a valuable building block in the generation of compound libraries for high-throughput screening, a cornerstone of modern drug discovery. Its utility stems from the combination of its stereochemically defined core, the versatile piperazine ring system, and the presence of a strategically placed protecting group. These features allow for its systematic incorporation into both large combinatorial libraries and more focused fragment-based libraries.

The piperazine moiety is recognized as a "privileged scaffold" in medicinal chemistry, appearing in the structures of numerous approved drugs across various therapeutic areas. rsc.orgresearchgate.netnih.gov This prevalence is attributed to its favorable physicochemical properties, including its ability to improve aqueous solubility and its capacity to engage in multiple binding interactions with biological targets. The introduction of an isopropyl group at the C-2 position in a specific stereochemical orientation ((S)-configuration) adds a three-dimensional feature that can be exploited for achieving selective interactions within a protein's binding site.

In combinatorial chemistry , this compound is an ideal starting material for creating large, diverse libraries of molecules. The tert-butoxycarbonyl (Boc) group on one nitrogen atom allows for controlled, stepwise functionalization. The synthetic strategy typically involves the deprotection of the Boc group under acidic conditions, followed by the introduction of a diverse set of substituents (R¹) through reactions like acylation, alkylation, or reductive amination. Subsequently, the second nitrogen atom can be functionalized with another set of diverse inputs (R²), leading to a matrix of unique compounds. This systematic approach enables the rapid generation of thousands of distinct molecules from a single, well-defined core structure.

Table 1: Exemplar Combinatorial Library Synthesis Scheme

| Step | Reagent/Condition | Position Functionalized | Resulting Structure |

| 1. Deprotection | Trifluoroacetic acid (TFA) or HCl | N1 | (S)-2-isopropyl-piperazine |

| 2. N1 Functionalization | R¹-X (e.g., acyl chloride, alkyl halide) | N1 | N1-substituted (S)-2-isopropyl-piperazine |

| 3. N4 Functionalization | R²-Y (e.g., aldehyde for reductive amination) | N4 | N1,N4-disubstituted (S)-2-isopropyl-piperazine |

In the realm of Fragment-Based Drug Discovery (FBDD) , the deprotected core, (S)-2-isopropylpiperazine, represents an attractive fragment. nih.gov FBDD involves screening collections of low-molecular-weight compounds (fragments) to identify those that bind weakly but efficiently to a biological target. nih.gov These initial hits then serve as starting points for chemical elaboration into more potent lead compounds. The (S)-2-isopropylpiperazine fragment adheres well to the "Rule of Three," a common guideline for selecting fragments for screening libraries. medchemexpress.comchembridge.com

Table 2: Physicochemical Properties of the (S)-2-isopropylpiperazine Fragment

| Property | Value | "Rule of Three" Guideline |

| Molecular Weight | 128.22 g/mol nih.gov | ≤ 300 Da |

| cLogP (calculated) | ~0.5 nih.gov | ≤ 3 |

| Hydrogen Bond Donors | 2 nih.gov | ≤ 3 |

| Hydrogen Bond Acceptors | 2 nih.gov | ≤ 3 |

The value of this fragment lies in the synthetic accessibility of its growth vectors. Once a hit is identified through screening techniques like X-ray crystallography or NMR, the two nitrogen atoms provide clear and synthetically feasible points for optimization. astx.com Medicinal chemists can systematically build upon the fragment, growing it into the available space of the target's binding pocket to enhance potency and selectivity. The chiral isopropyl group provides a defined anchor point, potentially leading to more specific and higher-affinity interactions compared to an unsubstituted piperazine fragment. Research into other substituted piperazines, such as 1-benzhydryl-piperazine, has demonstrated the success of using such fragments to design potent and selective inhibitors, for instance against targets like histone deacetylase 6 (HDAC6). researchgate.net This highlights the general principle of employing functionalized piperazine fragments as effective starting points in FBDD campaigns.

Mechanistic and Stereochemical Investigations Pertaining to S 1 Boc 2 Isopropyl Piperazine

Elucidation of Reaction Mechanisms in Chiral Piperazine (B1678402) Formation

The formation of chiral piperazines, such as (S)-1-Boc-2-isopropyl-piperazine, is often achieved through the asymmetric deprotonation (lithiation) of an N-Boc protected piperazine, followed by trapping of the resulting chiral organolithium intermediate with an appropriate electrophile. The elucidation of this reaction mechanism is critical for optimizing reaction conditions and achieving high stereoselectivity.

A key method for introducing a substituent at the C2 position of N-Boc-piperazine is through directed ortho-metalation. The tert-butoxycarbonyl (Boc) group directs a strong base, typically a complex of sec-butyllithium (B1581126) (s-BuLi) and a chiral ligand, to abstract a proton from the adjacent methylene (B1212753) group. This process generates a configurationally defined C2-lithiated intermediate. The subsequent reaction of this intermediate with an isopropyl-containing electrophile would yield the desired 2-isopropyl-piperazine derivative.

Mechanistic studies on analogous systems have revealed that the stability and reactivity of the lithiated intermediate are paramount. nih.gov The nature of the complex between the organolithium species, the chiral ligand, and the piperazine substrate dictates the facial selectivity of the subsequent electrophilic quench. It has been shown that the electrophile and the substituent on the distal nitrogen (N4) of the piperazine ring can unexpectedly influence both the yield and the enantioselectivity of the reaction. nih.goventegris.com

Analysis of Stereochemical Control in Asymmetric Syntheses

The stereochemical outcome of the synthesis of (S)-1-Boc-2-isopropyl-piperazine is determined by a number of interacting factors that govern the enantioselectivity and diastereoselectivity of the key bond-forming steps.

Several critical factors have been identified as key influencers of stereoselectivity in the asymmetric synthesis of 2-substituted piperazines:

The Chiral Ligand: The choice of chiral ligand is fundamental in establishing the stereochemical environment. (-)-Sparteine (B7772259) has been a widely used chiral diamine for asymmetric lithiation, complexing with s-BuLi to form a chiral base that selectively abstracts one of the two enantiotopic protons at the C2 position. mdpi.com The use of (+)-sparteine surrogates can provide access to the opposite enantiomer.

The Distal N-Substituent: The steric and electronic properties of the substituent on the N4 nitrogen atom of the piperazine ring have a profound effect on the stereochemical outcome. nih.goventegris.com Sterically demanding groups on the distal nitrogen can influence the conformation of the piperazine ring and the approach of the electrophile, thereby impacting diastereoselectivity. It has been observed that sterically hindered N-alkyl groups can also minimize side reactions such as ring fragmentation. nih.goventegris.com

The Electrophile: The nature of the electrophile used to trap the lithiated intermediate is another crucial determinant of stereoselectivity. nih.goventegris.com For the synthesis of the target compound, an electrophile capable of delivering an isopropyl group is required. The size and reactivity of this electrophile will influence the transition state of the quenching step and thus the enantiomeric excess of the product.

Reaction Temperature and Solvent: Low temperatures (typically -78 °C) are generally required to maintain the configurational stability of the chiral organolithium intermediate. whiterose.ac.uk The choice of solvent can also affect the aggregation state of the organolithium species and the solvating power of the medium, which in turn can influence reactivity and selectivity.

The interplay of these factors is complex, and optimization is often required to achieve high levels of stereocontrol. A "diamine switch" strategy has been reported as a novel method to improve enantioselectivity with certain electrophiles. nih.goventegris.com

Table 1: Key Factors Influencing Stereoselectivity in the Asymmetric Synthesis of 2-Substituted Piperazines

| Factor | Influence on Stereoselectivity | Examples/Observations |

| Chiral Ligand | Induces asymmetry by forming a chiral complex with the organolithium base, leading to enantioselective deprotonation. | (-)-Sparteine is commonly used to achieve high enantiomeric excess. mdpi.com |

| Distal N-Substituent | Steric bulk can direct the approach of the electrophile and prevent side reactions. | Sterically hindered groups like cumyl can improve yields and enantioselectivity while minimizing ring fragmentation. nih.goventegris.com |

| Electrophile | The structure and reactivity of the electrophile affect the transition state of the quenching step. | The choice of electrophile can unexpectedly be a primary determinant of yield and enantioselectivity. nih.goventegris.com |

| Temperature | Lower temperatures are crucial for maintaining the configurational stability of the chiral lithiated intermediate. | Reactions are typically conducted at -78 °C. whiterose.ac.uk |

In the context of asymmetric lithiation, the chiral ligand is not a catalyst in the strictest sense, as it is used in stoichiometric amounts. However, its role is catalytic in the generation of chirality. The chiral ligand, such as (-)-sparteine, forms a complex with s-BuLi, creating a chiral environment that directs the deprotonation to occur in a stereoselective manner. This results in the formation of an enantioenriched lithiated piperazine intermediate.

The development of chiral ligands has been a major focus in asymmetric synthesis. While (-)-sparteine is a natural product and effective, its availability can be limited, and it only provides access to one enantiomeric series. This has led to the development of "sparteine surrogates" which can often provide access to either enantiomer of the desired product with high selectivity. The efficacy of these ligands is dependent on their ability to form a well-defined, rigid complex with the organolithium reagent, which then effectively discriminates between the two prochiral protons on the piperazine ring.

In Situ Spectroscopic Monitoring for Reaction Optimization (e.g., IR Spectroscopy for Lithiation Times)

The optimization of reaction parameters is crucial for achieving high yields and selectivities in the synthesis of chiral piperazines. In situ spectroscopic techniques, particularly Fourier-transform infrared (FTIR) spectroscopy, have proven to be powerful tools for real-time reaction monitoring and optimization. whiterose.ac.ukresearchgate.net

For the lithiation of N-Boc piperazines, in situ IR spectroscopy can be used to monitor the progress of the deprotonation step by observing the shift in the carbonyl stretching frequency of the Boc group upon formation of the lithiated intermediate. whiterose.ac.uk This allows for the precise determination of the optimal lithiation time, preventing incomplete reaction or decomposition of the intermediate due to prolonged exposure to the strong base. By identifying the endpoint of the lithiation, the subsequent addition of the electrophile can be timed perfectly, leading to improved reaction outcomes.

Studies on related N-Boc heterocyclic systems have demonstrated the utility of in situ IR in determining optimal lithiation conditions, such as temperature and reaction time, which can vary significantly depending on the substrate. whiterose.ac.uk This technique provides valuable mechanistic insights and facilitates a more rational approach to reaction optimization than traditional empirical methods.

Investigation of Side Reactions and Ring Fragmentation Pathways in Piperazine Chemistry

A significant challenge in the chemistry of lithiated piperazines is the potential for side reactions, with ring fragmentation being a notable pathway. nih.goventegris.com Mechanistic investigations have shown that the lithiated piperazine intermediate can be unstable under certain conditions, leading to cleavage of the piperazine ring and the formation of undesired byproducts.

The propensity for ring fragmentation has been found to be dependent on the nature of the substituent on the distal nitrogen atom and the electrophile used. nih.goventegris.com For instance, with less sterically demanding N-substituents, the distal nitrogen can act as an internal nucleophile, leading to fragmentation pathways. The use of bulky N-alkyl groups, such as a cumyl group, has been shown to effectively suppress this ring fragmentation, leading to higher yields of the desired α-substituted piperazine. nih.goventegris.com

Understanding these side reactions is crucial for the successful synthesis of (S)-1-Boc-2-isopropyl-piperazine. The choice of a suitable N-protecting group on the distal nitrogen will likely be a key consideration to ensure the stability of the piperazine ring throughout the reaction sequence.

Q & A

How can researchers optimize the synthesis of (S)-1-Boc-2-isopropyl-piperazine HCl to minimize racemization during the Boc protection step?

(Advanced)

Racemization during Boc protection can be mitigated by employing low-temperature conditions (-78°C) and non-nucleophilic bases like lithium hexamethyldisilazide (LHMDS). Evidence from analogous syntheses shows that using TBDMSCl as a temporary protecting group for hydroxyl intermediates before Boc introduction reduces stereochemical scrambling . Strict anhydrous conditions and temperature control (<0°C) during deprotonation steps further preserve chiral integrity . For scale-up, ensure gradual reagent addition to prevent local heating, which can accelerate racemization .

What analytical techniques are recommended for confirming the enantiomeric purity of this compound?

(Basic)

Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) is the gold standard for enantiopurity analysis. Compare retention times with racemic standards or use polarimetry to verify optical rotation. The compound’s InChIKey (BCPPNDHZUPIXJM-QMMMGPOBSA-N) and PubChem ID (referenced in ) provide critical data for method development. Nuclear Overhauser Effect (NOE) NMR experiments can also confirm stereochemistry by analyzing spatial proton-proton interactions .

How should researchers address low yields in coupling reactions involving Boc-protected piperazines?

(Advanced)

Low yields often stem from steric hindrance from the isopropyl group or incomplete deprotection. Optimize reaction stoichiometry using a 1.2–1.5 molar excess of coupling agents like HATU or DCC. Pre-activation of carboxylic acid intermediates (e.g., as NHS esters) improves efficiency. highlights that substituting THF with DMF as a solvent enhances solubility of bulky intermediates. Monitor reactions via TLC or LC-MS to identify side products like tert-butyl carbonate byproducts .

What purification strategies effectively remove isopropyl group by-products during synthesis?

(Basic)

Flash chromatography using a gradient of ethyl acetate/hexanes (10–40%) effectively separates isopropyl derivatives. For persistent impurities, employ recrystallization from a 2:1 mixture of dichloromethane and hexane. notes that Boc-protected piperazines often co-elute with non-polar byproducts; adding 0.1% triethylamine to the mobile phase reduces tailing . Centrifugal partition chromatography (CPC) is an alternative for large-scale purifications .

How can conflicting NMR data for Boc-protected piperazine derivatives be resolved?

(Advanced)

Contradictions in NMR spectra (e.g., unexpected splitting or integration ratios) often arise from dynamic rotational isomerism or residual solvents. Perform variable-temperature NMR to identify rotamers: cooling to -40°C slows rotation, simplifying splitting patterns. Compare with computational NMR predictions (using tools like ACD/Labs) based on the SMILES string (OC[C@@H]1CNCCN1C(=O)OC(C)(C)C from ). Always use deuterated DMSO for solubility and to avoid water interference .

What are best practices for handling and storing this compound to prevent degradation?

(Basic)

Store the compound in amber vials under argon at -20°C to prevent hydrolysis of the Boc group. Desiccate with silica gel packs to mitigate moisture-induced degradation. and emphasize avoiding prolonged exposure to light or temperatures >25°C. For lab use, aliquot small quantities to minimize freeze-thaw cycles, which accelerate decomposition .

How can the synthesis be scaled up without compromising chiral integrity?

(Advanced)

Maintain strict temperature control using jacketed reactors with internal thermocouples. Use high-shear mixers to ensure homogeneous reagent distribution in large volumes. recommends continuous flow chemistry for Boc protection steps, which reduces residence time and thermal gradients. Validate enantiopurity at each scale-up stage (10g → 100g → 1kg) using chiral HPLC .

What methods determine the stability of the Boc group under acidic or basic conditions?

(Basic)

Conduct accelerated stability studies by incubating the compound in 0.1M HCl (simulating gastric fluid) or 0.1M NaOH at 40°C. Monitor Boc cleavage via LC-MS every 24 hours. shows that the Boc group is stable in pH 4–7 but hydrolyzes rapidly in strong acids (pH <2) or bases (pH >10). Use TFA for controlled deprotection in inert atmospheres .

How should discrepancies in reported reaction conditions for similar Boc-protected piperazines be resolved?

(Advanced)

Cross-reference synthetic protocols (e.g., vs. 13) to identify critical variables like solvent polarity, catalyst loading, or reaction time. Design a Design of Experiments (DoE) matrix to test interactions between factors. For example, vary temperature (0°C vs. RT) and base (NaH vs. K2CO3) to isolate optimal conditions. Validate findings with kinetic studies and DFT calculations to model transition states .

What parameters are critical during hydrochloride salt formation of Boc-protected piperazines?

(Basic)

Control pH precisely (2.5–3.5) using HCl gas or 4M HCl in dioxane. highlights that excess acid can protonate the piperazine ring, leading to Boc cleavage. Monitor salt precipitation via turbidity measurements. Wash the precipitate with cold ethyl ether to remove unreacted HCl. Confirm salt formation via FT-IR (N-H stretch at 2500–3000 cm⁻¹) and elemental analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.